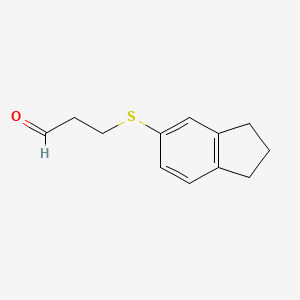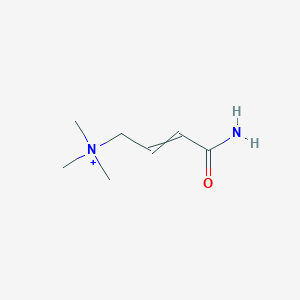
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione is an organic compound with the molecular formula C11H16O2. It is a diketone, meaning it contains two ketone groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione can be achieved through several methods. One common approach involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . Another method includes the exposure of 1-cyclopropylvinyl acetate to high temperatures ranging from 300 to 600°C in the gas phase .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Cyclopentyl-3-cyclopropylpropane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, which can affect biological systems. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and other proteins in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclopentanedione: This compound is an isomer of 1-Cyclopentyl-3-cyclopropylpropane-1,3-dione and has similar chemical properties.
1,2-Cyclopentanedione: Another isomer with distinct chemical behavior and applications.
Uniqueness
This compound is unique due to its specific cyclopentyl and cyclopropyl groups, which confer distinct chemical and physical properties. These structural features make it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-cyclopentyl-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C11H16O2/c12-10(8-3-1-2-4-8)7-11(13)9-5-6-9/h8-9H,1-7H2 |
Clé InChI |
KYULDFBFEHOSFM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)CC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13638968.png)


![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)
![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)







